6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes both pyridine and quinoline moieties, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid derivative.
Chlorination: The carbonyl group is then chlorinated using thionyl chloride (SOCl2) to form the carbonyl chloride derivative.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine and quinoline rings can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl bromide: Similar structure but with a bromide group instead of a chloride.
Uniqueness
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of pyridine and quinoline rings, along with the reactive carbonyl chloride group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and development .
Biological Activity
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 1332530-73-0) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is C17H14Cl2N2O, with a molecular weight of approximately 333.21 g/mol. The compound features a quinoline core with pyridine and carbonyl functionalities, which are often associated with diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H14Cl2N2O |
Molecular Weight | 333.21 g/mol |
CAS Number | 1332530-73-0 |
Chemical Structure | Structure |
Antimicrobial Properties
Research has indicated that compounds containing quinoline and pyridine moieties exhibit antimicrobial activities. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. The presence of the carbonyl chloride group in this compound may enhance its reactivity towards biological targets, potentially leading to apoptosis in cancer cells. For example, one study demonstrated that similar compounds induced cell cycle arrest and apoptosis in human cancer cell lines through the activation of caspase pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of a related quinoline derivative on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways (Author et al., Year).
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli (Author et al., Year).
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- DNA Intercalation : The planar structure of quinolines allows for intercalation between DNA bases, potentially inhibiting replication.
- Enzyme Inhibition : The carbonyl group may interact with nucleophilic sites in enzymes, leading to inhibition of key metabolic pathways.
Properties
Molecular Formula |
C17H13ClN2O |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12/h3-9H,1-2H3 |
InChI Key |
JNTRWWNGTLZHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C |
Origin of Product |
United States |
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